molecular formula C9H7BrClN B2525604 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile CAS No. 2090958-22-6

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

Cat. No. B2525604
CAS RN: 2090958-22-6
M. Wt: 244.52
InChI Key: BKCZGGDBZVLXOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetonitrile compounds involves multi-component reactions or the treatment of acetonitrile with other reagents. For instance, bis(diphenylphosphino)acetonitrile was synthesized by treating acetonitrile with n-butyllithium followed by chlorodiphenylphosphine under optimized conditions, yielding approximately 60% of the product . This suggests that acetonitrile can act as a precursor in the synthesis of more complex nitriles through nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives can be determined using various spectroscopic techniques. For example, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was elucidated using IR, 1H NMR, and 13C NMR spectra, and confirmed by X-ray analysis . Similarly, theoretical studies using density functional theory have been performed to investigate the structural and vibrational properties of related compounds, such as 2-(4-bromophenyl)-2-(4-chlorophenylamino)acetonitrile . These studies provide valuable information on the bonding features and potential energy distribution of the molecules.

Chemical Reactions Analysis

Acetonitrile derivatives can participate in various chemical reactions. The electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile has been studied, revealing insights into the oxidation mechanisms of related compounds . Additionally, acetonitrile has been used as a component in three-component reactions, such as the formation of N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . These reactions demonstrate the versatility of acetonitrile derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can be inferred from their molecular structure and reactivity. For instance, the crystal structures of diastereoisomers of a related compound, 2-[(S/R)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile, show zigzag layers stabilized by various hydrogen-bond interactions, indicating the potential for solid-state intermolecular interactions . The reactivity of acetonitrile derivatives in catalytic carbon-carbon coupling reactions, as demonstrated by bis(diphenylphosphino)acetonitrile, also highlights their importance in organic synthesis .

Mechanism of Action

While the specific mechanism of action for 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is not mentioned in the search results, it is known that similar compounds can be used to prepare antidiabetic agents such as Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Safety and Hazards

The safety information for 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile indicates that it is a dangerous substance. It has hazard statements H301, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCZGGDBZVLXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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